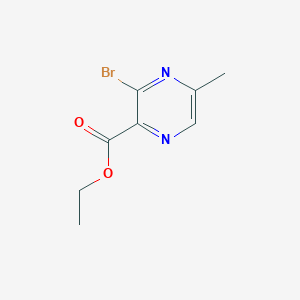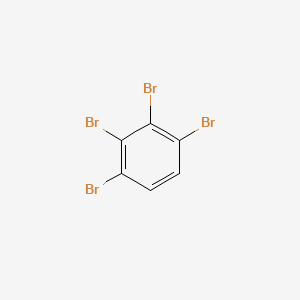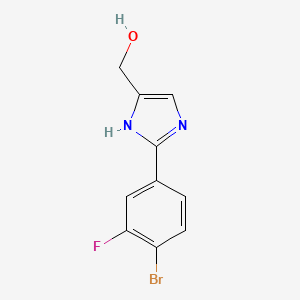
2-(4-Bromo-3-fluorophenyl)imidazole-5-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-3-fluorophenyl)imidazole-5-methanol is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-fluorophenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . The process involves the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of advanced catalysts and optimized reaction conditions to achieve high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-3-fluorophenyl)imidazole-5-methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the methanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the bromine and fluorine substituents.
Substitution: The bromine and fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the phenyl ring.
Applications De Recherche Scientifique
2-(4-Bromo-3-fluorophenyl)imidazole-5-methanol has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-3-fluorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromo-3-fluorophenyl)imidazole: Lacks the methanol group but shares the same phenyl ring substitution pattern.
2-(4-Chloro-3-fluorophenyl)imidazole-5-methanol: Similar structure but with a chlorine atom instead of bromine.
2-(4-Bromo-3-chlorophenyl)imidazole-5-methanol: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
2-(4-Bromo-3-fluorophenyl)imidazole-5-methanol is unique due to the presence of both bromine and fluorine atoms in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the imidazole ring and methanol group provides a distinct set of properties that can be leveraged for various applications.
Propriétés
Formule moléculaire |
C10H8BrFN2O |
|---|---|
Poids moléculaire |
271.09 g/mol |
Nom IUPAC |
[2-(4-bromo-3-fluorophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H8BrFN2O/c11-8-2-1-6(3-9(8)12)10-13-4-7(5-15)14-10/h1-4,15H,5H2,(H,13,14) |
Clé InChI |
CGZVEGWOKBEMLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NC=C(N2)CO)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(hydroxymethyl)cyclohexyl]methyl Acetate](/img/structure/B13676446.png)
![Methyl (R)-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate](/img/structure/B13676454.png)
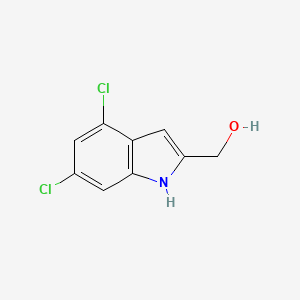

![(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal](/img/structure/B13676466.png)
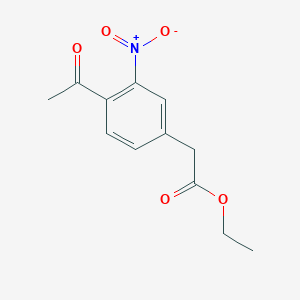
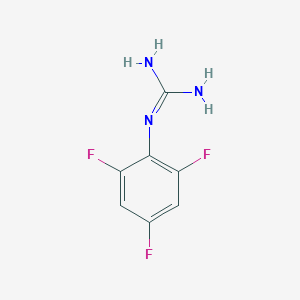
![Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13676470.png)
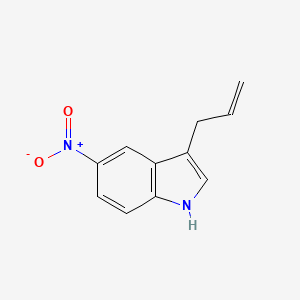
![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676475.png)

![[2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] octanoate](/img/structure/B13676481.png)
